molecular formula C13H13NO3S B113032 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde CAS No. 795290-89-0

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B113032
CAS No.: 795290-89-0
M. Wt: 263.31 g/mol
InChI Key: KQJKXBCWWWOERE-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.32 g/mol . It is characterized by the presence of a methoxy group, a thiazole ring, and a benzaldehyde moiety. This compound is primarily used in research and development within various scientific fields.

Scientific Research Applications

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with 2-methyl-1,3-thiazole-4-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the thiazole ring.

    3-Methoxy-4-hydroxybenzaldehyde: Similar structure but lacks the thiazole ring and methoxy substitution on the benzaldehyde.

    2-Methyl-1,3-thiazole-4-methanol: Contains the thiazole ring but lacks the benzaldehyde moiety.

Uniqueness

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the combination of its methoxy group, thiazole ring, and benzaldehyde moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJKXBCWWWOERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368695
Record name 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795290-89-0
Record name 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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